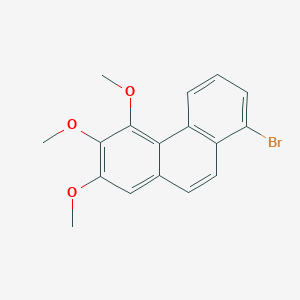
1-Bromo-5,6,7-trimethoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5,6,7-trimethoxyphenanthrene is a chemical compound that belongs to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of a bromine atom and three methoxy groups attached to the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5,6,7-trimethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 5,6,7-trimethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction parameters can be optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5,6,7-trimethoxyphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5,6,7-trimethoxyphenanthrene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 5,6,7-trimethoxyphenanthrene.
Applications De Recherche Scientifique
1-Bromo-5,6,7-trimethoxyphenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-5,6,7-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trimethoxyphenanthrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-2,3,4-trimethoxyphenanthrene: Similar structure but different positioning of methoxy groups, leading to variations in reactivity and biological activity.
1-Bromo-5,6,7-trimethoxy-9,10-dihydrophenanthrene: Contains additional hydrogen atoms, affecting its chemical properties and applications.
Uniqueness
1-Bromo-5,6,7-trimethoxyphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
921932-12-9 |
|---|---|
Formule moléculaire |
C17H15BrO3 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
1-bromo-5,6,7-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H15BrO3/c1-19-14-9-10-7-8-11-12(5-4-6-13(11)18)15(10)17(21-3)16(14)20-2/h4-9H,1-3H3 |
Clé InChI |
TXCUNNNBXYSUTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC=C3Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
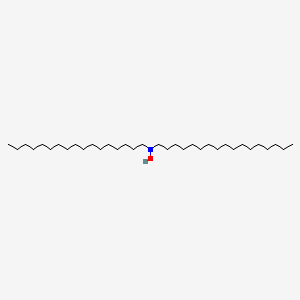
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
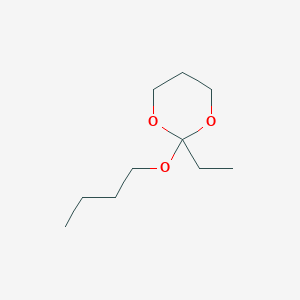
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
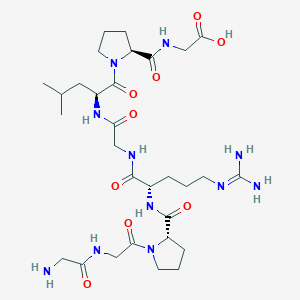
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)

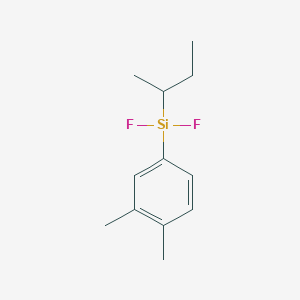
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)

